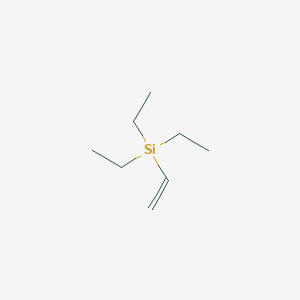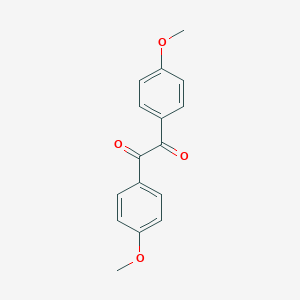
Triethylvinylsilane
Vue d'ensemble
Description
Triethylvinylsilane is an organosilicon compound with the molecular formula C8H18Si. It is a colorless liquid at room temperature and is known for its unique properties, making it valuable in various chemical applications. The compound consists of a vinyl group attached to a silicon atom, which is further bonded to three ethyl groups. This structure imparts distinct reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylvinylsilane can be synthesized through several methods. One common approach involves the reaction of vinyldichlorosilane with triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Triethylvinylsilane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Oxidation: Conversion to silanols or siloxanes under oxidative conditions.
Substitution: Replacement of the vinyl group with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or peracids.
Substitution: Involves nucleophiles such as halides or alkoxides.
Major Products Formed:
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of substituted silanes
Applications De Recherche Scientifique
Triethylvinylsilane has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Utilized in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Applied in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of triethylvinylsilane involves its reactivity with various chemical species. The vinyl group allows for addition reactions, while the silicon atom can participate in bond formation with other elements. This dual reactivity makes it a versatile compound in organic synthesis. The molecular targets and pathways involved include the formation of silicon-carbon and silicon-oxygen bonds, which are crucial in the development of new materials and chemical intermediates .
Comparaison Avec Des Composés Similaires
Vinyltrimethylsilane: Similar structure but with three methyl groups instead of ethyl groups.
Vinyltriethoxysilane: Contains ethoxy groups instead of ethyl groups.
Vinylsilane: The simplest form with only hydrogen atoms attached to the silicon.
Uniqueness of Triethylvinylsilane: this compound is unique due to the presence of ethyl groups, which provide a balance between reactivity and stability. This makes it more versatile in various chemical reactions compared to its simpler counterparts .
Propriétés
IUPAC Name |
ethenyl(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWGDHDXAMFADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314708 | |
| Record name | Ethenyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-54-5 | |
| Record name | Ethenyltriethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triethylvinylsilane interact with metal centers in complexes?
A1: this compound can coordinate to metal centers through its vinyl group, acting as a π-donor ligand. For instance, in copper(I) complexes containing bis(pyrazolyl)borate ligands, this compound coordinates to the copper center in a trigonal planar geometry. [] Similarly, in silver(I) complexes, the vinyl group of this compound can coordinate to the silver center along with β-diketonate ligands, forming dimeric species. [, ]
Q2: What is the role of this compound in hydrosilylation reactions?
A2: this compound frequently serves as a substrate in hydrosilylation reactions, where it reacts with a silicon-hydrogen bond across its vinyl group. This reaction typically requires a catalyst, such as platinum(II) bis(β-diketonates), and can be photoactivated. [] Interestingly, in some cases, the presence of this compound is necessary during the catalyst activation step for the reaction to proceed. []
Q3: Can this compound be used to modify nanoparticles?
A3: Yes, research shows that this compound can be used in conjunction with laser irradiation to modify nanoparticles within a polymer matrix. When a silver precursor like vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is incorporated into a tungsten oxide–polymer nanocomposite, laser irradiation decomposes the precursor, leading to silver deposition on the tungsten oxide nanoparticles. This process results in the formation of core–shell nanoparticles with a tungsten oxide core and a silver shell. []
Q4: What are the structural characteristics of this compound?
A4: this compound has the molecular formula C8H18Si and a molecular weight of 142.32 g/mol. While detailed spectroscopic data might vary depending on the specific study, common characterization techniques include 1H NMR, 13C NMR, 19F NMR (when applicable), and IR spectroscopy. []
Q5: Are there any unusual reactions involving this compound?
A5: this compound exhibits intriguing behavior in certain reactions. For example, when reacting with 2-hydroxybenzaldehydes in the presence of a rhodium-based catalyst system, the aldehyde C–H bond is cleaved, leading to the formation of 2-alkenoylphenols. [] This reaction highlights the versatility of this compound in organic synthesis.
Q6: What about the stability and material compatibility of this compound?
A6: While specific data on long-term stability might require further investigation, this compound is generally stable enough to be used in various chemical reactions and material applications. For example, its use in nanoparticle modification within a polymer matrix suggests a certain level of compatibility with these materials. []
Q7: Has this compound been used in the synthesis of silacyclopropanes?
A7: Yes, researchers have successfully synthesized 1-bromo-1-silacyclopropanes by reacting a bromosilylenoid with this compound. [] This reaction represents a novel synthetic route to silacyclopropanes and demonstrates the versatility of this compound as a building block in organosilicon chemistry.
Q8: Can polymers be used to control the reactivity of catalysts with this compound?
A8: Research suggests that polymers containing specific functional groups can modulate the catalytic activity of compounds like H2PtCl6 in hydrosilylation reactions involving this compound. For instance, polymers with imine moieties have been shown to significantly suppress the catalytic activity of H2PtCl6 at ambient temperatures. [] This control over catalytic activity is potentially valuable for applications requiring precise control over reaction kinetics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine](/img/structure/B72176.png)


![methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72182.png)
-](/img/structure/B72183.png)









